3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate
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Overview
Description
3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate is a quinoline derivative with the molecular formula C9H10N2O5S. This compound is known for its unique chemical structure, which includes an amino group, a hydroxy group, and a sulfonic acid group attached to a quinoline ring. It is commonly used in various scientific research applications due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate typically involves the sulfonation of 3-amino-5-hydroxyquinoline. This process can be carried out using sulfuric acid or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the quinoline ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where the reaction parameters such as temperature, concentration of reagents, and reaction time are optimized for maximum yield and purity. The product is then purified through crystallization or other separation techniques to obtain the hydrate form .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate is widely used in scientific research due to its diverse applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a fluorescent probe for detecting metal ions in biological systems.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate involves its interaction with specific molecular targets. For instance, in biological systems, it can chelate metal ions, thereby altering their availability and activity. This chelation can disrupt various biochemical pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline-5-sulfonic acid: Similar in structure but lacks the amino group.
5-Chloro-8-hydroxyquinoline: Contains a chloro substituent instead of an amino group.
Quinoline-5-sulfonic acid: Lacks both the amino and hydroxy groups
Uniqueness
3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate is unique due to the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
106327-16-6 |
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Molecular Formula |
C9H10N2O5S |
Molecular Weight |
258.25 g/mol |
IUPAC Name |
3-amino-5-hydroxyquinoline-7-sulfonic acid;hydrate |
InChI |
InChI=1S/C9H8N2O4S.H2O/c10-5-1-7-8(11-4-5)2-6(3-9(7)12)16(13,14)15;/h1-4,12H,10H2,(H,13,14,15);1H2 |
InChI Key |
XQXCDVVLMCFMBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N=CC(=C2)N)O)S(=O)(=O)O.O |
Origin of Product |
United States |
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